Cas no 33705-05-4 ((1aR,1bS,4aR,7aR,7bR,8R,9R,9aS)-3-[(acetyloxy)methyl]-7b-hydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate)
![(1aR,1bS,4aR,7aR,7bR,8R,9R,9aS)-3-[(acetyloxy)methyl]-7b-hydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate structure](https://ko.kuujia.com/scimg/cas/33705-05-4x500.png)
33705-05-4 structure
상품 이름:(1aR,1bS,4aR,7aR,7bR,8R,9R,9aS)-3-[(acetyloxy)methyl]-7b-hydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
(1aR,1bS,4aR,7aR,7bR,8R,9R,9aS)-3-[(acetyloxy)methyl]-7b-hydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate 화학적 및 물리적 성질
이름 및 식별자
-
- (1aR,1bS,4aR,7aR,7bR,8R,9R,9aS)-3-[(acetyloxy)methyl]-7b-hydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-7b-hydroxy-1,1,6,8-tetramethyl-, (1aR,1bS,4aR,7aR,7bR,8R,9R,9aS)-
- DTXSID00955324
- 4-Desoxyphorbol-12,13,20-triacetate
- 12-O-,13-,20-O-Triacetyl(4-deoxy-4-alpha-phorbol
- 33705-05-4
- 3-[(Acetyloxy)methyl]-7b-hydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
-
- 인치: InChI=1S/C26H34O8/c1-12-8-19-18(21(12)30)9-17(11-32-14(3)27)10-20-22-24(6,7)26(22,34-16(5)29)23(33-15(4)28)13(2)25(19,20)31/h8,10,13,18-20,22-23,31H,9,11H2,1-7H3/t13-,18-,19-,20+,22-,23-,25+,26-/m1/s1
- InChIKey: FDCIAGIPBOEVMR-DGSZWRQFSA-N
- 미소: CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4CC(=C3)COC(=O)C)C)O)OC(=O)C)OC(=O)C
계산된 속성
- 정밀분자량: 474.22542
- 동위원소 질량: 474.225
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 8
- 중원자 수량: 34
- 회전 가능한 화학 키 수량: 7
- 복잡도: 1020
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 8
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.6
- 토폴로지 분자 극성 표면적: 116Ų
실험적 성질
- 밀도: 1.27
- 비등점: 557.9°C at 760 mmHg
- 플래시 포인트: 179.5°C
- 굴절률: 1.559
- PSA: 116.2
(1aR,1bS,4aR,7aR,7bR,8R,9R,9aS)-3-[(acetyloxy)methyl]-7b-hydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate 관련 문헌
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
33705-05-4 ((1aR,1bS,4aR,7aR,7bR,8R,9R,9aS)-3-[(acetyloxy)methyl]-7b-hydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate) 관련 제품
- 16561-29-8(Phorbol 12-myristate 13-acetate)
- 37558-17-1(Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester)
- 24928-15-2(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 37558-16-0(Phorbol 12,13-dibutyrate)
- 32752-29-7(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 115905-51-6(Tetradecanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester)
- 24928-17-4(Phorbol-12,13-didecanoate)
- 2229385-58-2(2-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanenitrile)
- 1936708-99-4(7-Methyl-5H-pyrrolo[3,2-d]pyrimidine)
- 1019538-77-2((4-bromophenyl)methyl(cyclopropylmethyl)amine)
추천 공급업체
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약
